molecular formula C14H9FN2O2 B5060152 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione

5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5060152
M. Wt: 256.23 g/mol
InChI Key: LACMXOPXAQUWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as FIPI, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a key role in various cellular processes. In

Mechanism of Action

5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of PLD by binding to the enzyme and preventing it from interacting with its substrate. This leads to a decrease in the production of phosphatidic acid, a lipid that plays a key role in various cellular processes. The inhibition of PLD activity by 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of downstream effects, including decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. In addition to its role in cancer therapy, 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use in other areas, such as inflammation and neurodegenerative diseases. 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the release of inflammatory mediators, such as cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to protect against neuronal cell death in models of neurodegenerative diseases, such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is its specificity for PLD, making it a useful tool for studying the role of PLD in various cellular processes. Additionally, 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is its potential for off-target effects. This can be mitigated by using appropriate controls and ensuring that the observed effects are specific to PLD inhibition.

Future Directions

There are a number of future directions for research involving 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of new cancer therapies that target PLD. Additionally, 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has potential applications in other areas, such as inflammation and neurodegenerative diseases. Further studies are needed to fully understand the potential of 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione in these areas. Additionally, the development of new PLD inhibitors with improved specificity and efficacy is an area of active research.

Synthesis Methods

5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione can be synthesized using a multistep process involving various chemical reactions. The first step involves the preparation of 6-methyl-2-pyridinecarboxylic acid, which is then converted into 6-methyl-2-pyridinecarboxylic acid chloride. This intermediate compound is then reacted with 5-fluoroisoindoline-1,3-dione to yield 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. The synthesis of 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been optimized to improve the yield and purity of the compound, making it suitable for use in research studies.

Scientific Research Applications

5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. One of the key areas of research has been in the field of cancer treatment. PLD has been shown to play a role in cancer cell growth and survival, making it a potential target for cancer therapy. 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of PLD, leading to decreased cancer cell proliferation and increased cell death. This makes it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

5-fluoro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(15)7-11(10)14(17)19/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACMXOPXAQUWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione

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